molecular formula C16H16N4O2 B10940458 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10940458
M. Wt: 296.32 g/mol
InChI Key: UOXUAZUJEZLCJI-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles and isoxazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, which includes both pyrazole and isoxazole rings, makes it a valuable scaffold for the development of new drugs and other bioactive molecules.

Preparation Methods

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the isoxazole ring: This can be synthesized by the reaction of hydroxylamine with a β-keto ester or diketone.

    Coupling of the pyrazole and isoxazole rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the two rings.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and green chemistry principles to make the process more sustainable .

Chemical Reactions Analysis

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-2-20-9-8-13(18-20)11-17-16(21)14-10-15(22-19-14)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,21)

InChI Key

UOXUAZUJEZLCJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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